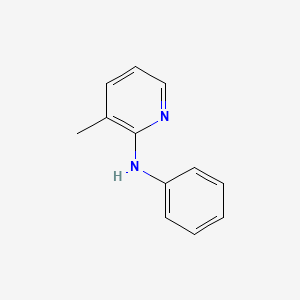

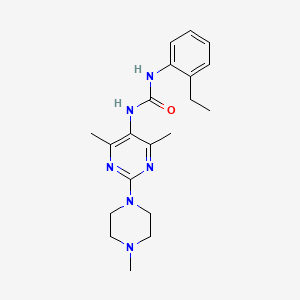

3-Methyl-N-phenylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

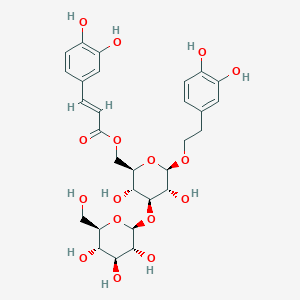

3-Methyl-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H12N2. It has a molecular weight of 184.24 .

Synthesis Analysis

The synthesis of amines like 3-Methyl-N-phenylpyridin-2-amine can involve several methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide . Another method involves the use of Sonogashira couplings and substitution reactions .Molecular Structure Analysis

The molecular structure of 3-Methyl-N-phenylpyridin-2-amine can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model which can then be viewed and analyzed .Chemical Reactions Analysis

Amines like 3-Methyl-N-phenylpyridin-2-amine can undergo a variety of reactions. These include alkylation by reaction with a primary alkyl halide, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and reactions involving alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-N-phenylpyridin-2-amine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications

Catalytic Applications

- Palladium-Catalyzed Direct Ortho Arylation: 3-Methyl-N-phenylpyridin-2-amine demonstrates its utility in palladium(II)-catalyzed direct ortho arylation through C-H activation. This process, employing palladium(II) acetate as a catalyst, shows promising results in generating ortho-arylated products. The reaction exhibits good functional group compatibility and has been explored for synthesizing compounds like N-(4-methylpyridin-2-yl)-9H-carbazole and others (Chu et al., 2014).

DNA Interaction Studies

- Reactivity with DNA: The synthesis of heterocyclic N-acetoxyarylamines from compounds like 3-Methyl-N-phenylpyridin-2-amine and their interaction with DNA has been a point of study. These compounds have shown significant DNA modification, supporting the activation mechanism of aromatic amines in vivo (Lutgerink et al., 1989).

Neurotoxicity and Metabolism Research

- Role in Neurotoxicity: Research has explored the N-methylation of 4-substituted pyridines like 3-Methyl-N-phenylpyridin-2-amine in the context of neurotoxicity. Amine N-methyltransferases have been implicated in the conversion of these compounds into neurotoxins, offering insights into metabolic pathways in the brain (Ansher et al., 1986).

Chemical Synthesis and Catalysis

- Heterocyclic Compound Synthesis: The formation of quaternary amines by N-methylation of azaheterocycles, including 3-Methyl-N-phenylpyridin-2-amine, is a key area of research. This process is significant for understanding the broad substrate specificities of amine N-methyltransferases (Crooks et al., 1988).

Crystallography and Structural Analysis

- Structural Characterization: Studies on compounds like 3-Methyl-N-phenylpyridin-2-amine have led to advancements in crystallography. The isolation and characterization of such compounds offer insights into their structural properties, which is crucial for their application in various scientific fields (Rodrigues et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYIAUWAWXUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-N-phenylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)